![molecular formula C21H30ClN5O2 B15291792 Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)
Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro Buspirone is a derivative of Buspirone, an anxiolytic agent primarily used to treat anxiety disorders. Buspirone is known for its unique structure and pharmacological profile, which distinguishes it from other anxiolytic drugs like benzodiazepines and barbiturates . The addition of a chlorine atom to the Buspirone molecule results in 5-Chloro Buspirone, which may exhibit different pharmacological properties and applications.
Méthodes De Préparation
The synthesis of 5-Chloro Buspirone involves several steps, starting with the preparation of the Buspirone core structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
5-Chloro Buspirone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Chloro Buspirone may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Applications De Recherche Scientifique
5-Chloro Buspirone has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other compounds and studying reaction mechanisms.
Biology: It is used to investigate the effects of chlorine substitution on the biological activity of Buspirone.
Medicine: It is studied for its potential therapeutic effects, particularly in treating anxiety and depression.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro Buspirone is similar to that of Buspirone. It acts as a partial agonist at serotonin 5-HT1A receptors, modulating serotonin activity in the brain . This interaction helps restore the balance of serotonin, reducing anxiety and promoting a sense of calm . The molecular targets and pathways involved include the serotonergic system and the hypothalamic-pituitary-adrenal axis.
Comparaison Avec Des Composés Similaires
5-Chloro Buspirone can be compared with other similar compounds, such as:
Buspirone: The parent compound, known for its anxiolytic effects.
Xanax (Alprazolam): A benzodiazepine used to treat anxiety and panic disorders.
Clonazepam: Another benzodiazepine used for anxiety and seizure disorders.
The uniqueness of 5-Chloro Buspirone lies in its chlorine substitution, which may alter its pharmacological properties and therapeutic potential compared to its parent compound and other anxiolytics.
Propriétés
Formule moléculaire |
C21H30ClN5O2 |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
8-[4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H30ClN5O2/c22-17-15-23-20(24-16-17)26-11-9-25(10-12-26)7-3-4-8-27-18(28)13-21(14-19(27)29)5-1-2-6-21/h15-16H,1-14H2 |
Clé InChI |
IPKKCBWQMPTCKP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


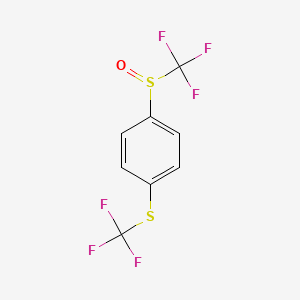
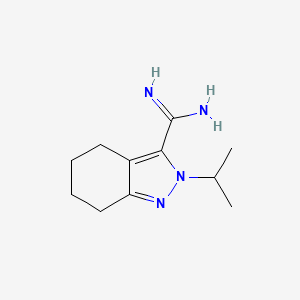
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)
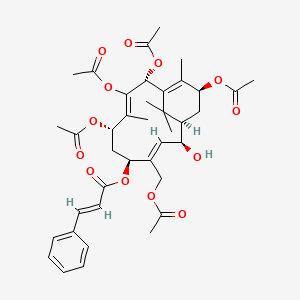
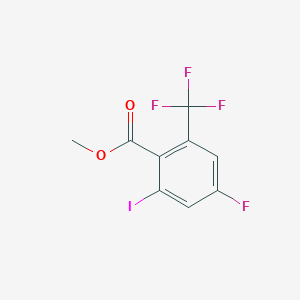
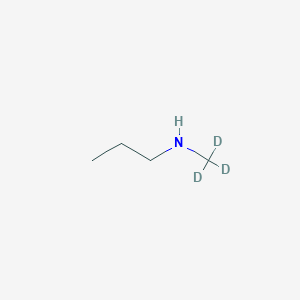
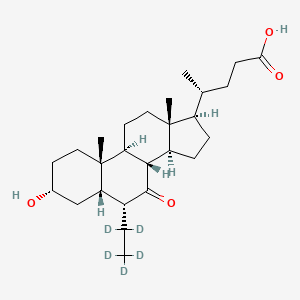

![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)
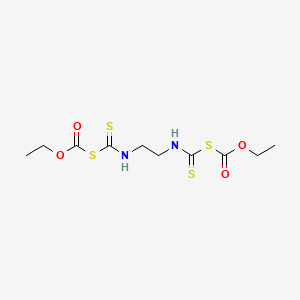
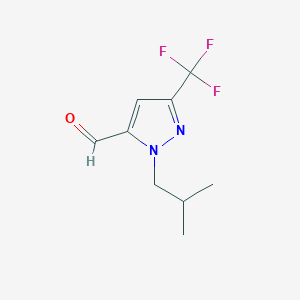
![2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B15291800.png)
![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
